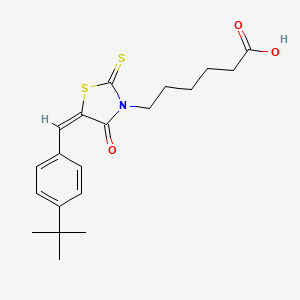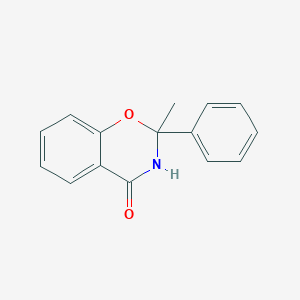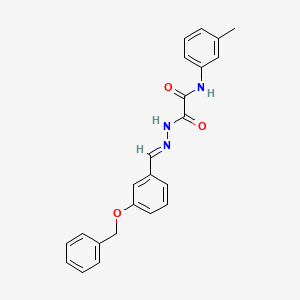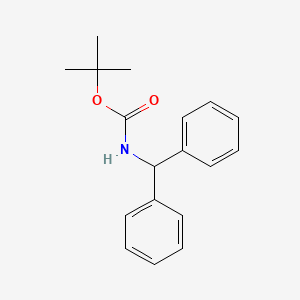
6-(5-(4-Tert-butylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(5-(4-Tert-butylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid is a complex organic compound that features a thiazolidinone ring, a benzylidene group, and a hexanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-(4-Tert-butylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid typically involves the condensation of 4-tert-butylbenzaldehyde with thiazolidinone derivatives under specific conditions. The reaction is often catalyzed by secondary amines such as morpholine or piperidine, which help in reducing the dosage of amines required . The reaction conditions are optimized to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
6-(5-(4-Tert-butylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium dichromate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
6-(5-(4-Tert-butylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological molecules, making it a candidate for drug development.
Mécanisme D'action
The mechanism of action of 6-(5-(4-Tert-butylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid involves its interaction with molecular targets such as enzymes and receptors. The benzylidene and thiazolidinone moieties can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dienone: This compound shares the benzylidene group but has a different core structure.
2,6-Bis(4-hydroxybenzylidene)cyclohexanone: Similar in having benzylidene groups but differs in the presence of hydroxyl groups and a cyclohexanone core.
Uniqueness
6-(5-(4-Tert-butylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid is unique due to its combination of a thiazolidinone ring and a hexanoic acid chain, which imparts specific chemical and biological properties not found in the similar compounds listed above.
Propriétés
Numéro CAS |
518349-70-7 |
|---|---|
Formule moléculaire |
C20H25NO3S2 |
Poids moléculaire |
391.6 g/mol |
Nom IUPAC |
6-[(5E)-5-[(4-tert-butylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C20H25NO3S2/c1-20(2,3)15-10-8-14(9-11-15)13-16-18(24)21(19(25)26-16)12-6-4-5-7-17(22)23/h8-11,13H,4-7,12H2,1-3H3,(H,22,23)/b16-13+ |
Clé InChI |
HVWOPZUDFYNAFC-DTQAZKPQSA-N |
SMILES isomérique |
CC(C)(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCCCCC(=O)O |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-trichloroethyl (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B12005165.png)
![4-{[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12005191.png)
![(5Z)-3-butan-2-yl-5-[[2-(ethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12005194.png)








![3-hydroxy-7,8,9-trimethoxy-6H-benzo[c]chromen-6-one](/img/structure/B12005226.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12005231.png)
![(5Z)-3-Sec-butyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005236.png)
